N,N,N',N'-Tetramethyl-L-cystine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-[[(2R)-2-carboxy-2-(dimethylamino)ethyl]disulfanyl]-2-(dimethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S2/c1-11(2)7(9(13)14)5-17-18-6-8(10(15)16)12(3)4/h7-8H,5-6H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICIRHDRDJOBID-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CSSCC(C(=O)O)N(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CSSC[C@@H](C(=O)O)N(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within N Alkylated Amino Acid and Peptide Chemistry
N-alkylated amino acids are crucial building blocks in contemporary peptide science and medicinal chemistry. nih.gov The substitution of one or both hydrogen atoms on the alpha-amino group of an amino acid with alkyl groups can profoundly alter the resulting peptide's properties. This modification is a key strategy for introducing conformational constraints, improving metabolic stability by preventing enzymatic degradation, and modulating receptor-binding affinity.
N,N,N',N'-Tetramethyl-L-cystine represents a complete methylation of the alpha-amino groups of L-cystine. This transformation from a primary amine to a tertiary amine eliminates the hydrogen-bond donating capacity of the nitrogen atoms. nih.gov This is a critical alteration, as hydrogen bonding plays a pivotal role in the secondary and tertiary structures of peptides and proteins. wikipedia.org The presence of the four methyl groups also introduces steric bulk around the nitrogen centers, further influencing the molecule's conformational preferences and its potential interactions with other molecules. The synthesis of such fully N-methylated cystine derivatives can be challenging; direct methylation of L-cystine is often unsuccessful, requiring alternative routes such as the oxidation of N-methyl cysteine precursors. nih.gov
The study of this compound allows researchers to isolate the effects of N-terminal charge and steric hindrance from those of hydrogen bonding, providing a specialized tool for dissecting the forces that govern peptide and protein structure, particularly in systems containing disulfide bridges.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (2R)-3-[[(2R)-2-carboxy-2-(dimethylamino)ethyl]disulfanyl]-2-(dimethylamino)propanoic acid mdpi.com |
| CAS Number | 38254-66-9 proactivemr.com |
| Molecular Formula | C10H20N2O4S2 |
| Appearance | Pale Brown Solid mdpi.com |
| Melting Point | 192-193°C mdpi.com |
| Primary Application | Conformational and chiroptical property studies of L-cystine derivatives mdpi.com |
This table is interactive. Click on the headers to sort.
Historical Development and Emerging Academic Interest in Aminated Disulfide Systems
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is paramount to maximizing the yield of this compound and minimizing the formation of byproducts. Key parameters that require careful consideration include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.
In the context of the Eschweiler-Clarke reaction on a protected L-cystine precursor like the di-tert-butyl ester, an excess of both formaldehyde (B43269) and formic acid is typically used to drive the reaction to completion. mdma.chwikipedia.org The reaction is often performed at elevated temperatures, for instance, by heating on a steam bath. mdma.ch The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to determine the optimal reaction time.
For the stepwise synthesis involving N-methylation of a protected L-cysteine derivative, the conditions for each step need to be optimized. For example, in the oxazolidinone-based synthesis of Fmoc-N-Me-Cys(StBu)-OH, the cyclization step using paraformaldehyde and a catalytic amount of camphorsulfonic acid is typically performed at reflux in benzene, while the subsequent reductive ring-opening with triethylsilane (TES) and trifluoroacetic acid (TFA) is carried out at room temperature. nih.gov
The final oxidation step to form the disulfide bond also requires optimization. While air oxidation is a simple method, other oxidizing agents can be employed to potentially increase the rate and yield of the reaction.
Stereochemical Considerations and Enantiomeric Purity Maintenance
A paramount concern in the synthesis of this compound and its precursors is the preservation of the inherent L-stereochemistry of the starting material, L-cysteine. All naturally occurring amino acids in proteins are of the L-configuration, and maintaining this stereochemical integrity is often crucial for biological activity and recognition. acs.org
The synthetic routes to N-methylated cysteines must be carefully designed to avoid racemization at the α-carbon. The oxazolidinone-based method for producing Fmoc-MeCys(StBu)-OH is advantageous in this regard, as the reaction conditions are generally mild enough to prevent epimerization. nih.gov The stereochemistry of the final this compound is directly dependent on the stereochemical purity of the N,N-dimethyl-L-cysteine precursor.
The following table summarizes key aspects of stereochemical control in the synthesis of N-methylated cysteine precursors:
| Synthetic Step | Method | Key Considerations for Stereochemical Purity |
| N-Methylation | Oxazolidinone precursor formation from Fmoc-Cys(StBu)-OH followed by reductive ring opening. | Mild reaction conditions help to preserve the stereocenter. The use of a suitable protecting group on the sulfhydryl group is critical to prevent side reactions that could affect the stereochemistry. |
| Dimerization | Air oxidation of N-methyl-L-cysteine. | This step involves the formation of a disulfide bond and does not directly affect the chiral centers at the α-carbons. The stereochemistry of the final cystine derivative is determined by the precursor cysteine derivatives. |
Novel Synthetic Pathway Development for Analogues and Homologues
The development of novel synthetic pathways for analogues and homologues of this compound is an active area of research, driven by the desire to create compounds with tailored properties for various applications, including their use in cell culture media to decrease oxidative stress and control product quality. bocsci.comwikipedia.org
One area of exploration is the synthesis of various N-acyl derivatives. For example, N,N'-diacetyl-L-cystine and its dimethylester have been investigated as alternatives to cysteine in cell culture. bocsci.comwikipedia.org The synthesis of these analogues typically involves the acylation of L-cystine or its esters.
Another approach involves the synthesis of cystine-knot peptides, which are characterized by a rigid structural core formed by three disulfide bonds. The chemical synthesis of these complex molecules often relies on solid-phase peptide synthesis (SPPS) and regioselective disulfide bond formation. mdpi.com While not direct analogues of the simple tetramethylated compound, the methodologies developed for these complex structures, particularly the strategies for controlled oxidative folding and disulfide bond formation, could potentially be adapted for the synthesis of novel N,N,N',N'-tetraalkyl-L-cystine derivatives.
Research into the synthesis of N-substituted cysteinylglycines as enzyme inhibitors also provides insights into the modification of the cysteine backbone. rsc.org These syntheses often involve the condensation of protected cysteine derivatives with other molecules.
The following table outlines some research findings related to the synthesis of cystine analogues:
| Analogue/Homologue | Synthetic Approach | Key Findings and Applications |
| N,N'-Diacetyl-L-cystine | Acylation of L-cystine. | Investigated as a supplement in cell culture media to reduce product variants and oxidative stress. bocsci.comwikipedia.org |
| N,N'-Diacetyl-L-cystine Dimethylester (DACDM) | Esterification and acylation of L-cystine. | Shown to have a positive impact on charge variant levels and recombinant protein coloration in cell culture. bocsci.comwikipedia.org |
| Cystine-Knot Peptides | Solid-phase peptide synthesis followed by oxidative folding. | Development of peptide-based pharmaceuticals with high stability. Methodologies for disulfide bond formation are relevant. mdpi.com |
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. These methods probe the characteristic vibrational frequencies of chemical bonds, offering a molecular "fingerprint."
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum of this compound is best understood by comparison with its parent compound, L-cystine. In L-cystine, which exists as a zwitterion, characteristic absorptions for the ammonium (B1175870) (NH₃⁺) and carboxylate (COO⁻) groups are prominent.
Upon tetramethylation, the most significant change is the replacement of the primary amine's N-H bonds with N-CH₃ and C-N bonds. This results in the disappearance of the N-H stretching and bending vibrations and the appearance of new bands associated with the methyl groups. The key vibrational modes are detailed in the table below.
Table 1: Comparison of Key FTIR Vibrational Frequencies (cm⁻¹) of L-Cystine and Predicted Frequencies for this compound
| Functional Group | Vibrational Mode | L-Cystine Frequency (cm⁻¹) | Predicted this compound Frequency (cm⁻¹) | Comments |
|---|---|---|---|---|
| Carboxylate (COO⁻) | Asymmetric Stretch | ~1630-1550 | ~1630-1560 | Strong absorption, relatively unaffected by N-methylation. |
| Carboxylate (COO⁻) | Symmetric Stretch | ~1410 | ~1410 | Strong absorption. |
| Ammonium (NH₃⁺) | N-H Stretch | ~3100-3000 | Absent | Disappearance confirms N-substitution. |
| Ammonium (NH₃⁺) | N-H Bend | ~1625, ~1500 | Absent | Disappearance confirms N-substitution. |
| N-Methyl (N-(CH₃)₂) | C-H Stretch | Absent | ~2820-2780 | New peaks characteristic of N-CH₃ groups. |
| C-N Bond | C-N Stretch | ~1111, ~1195 | ~1200-1000 | Shift and change in character from C-NH₃⁺ to C-N(CH₃)₂. |
| C-H Bonds | Aliphatic Stretch | ~2960-2850 | ~2960-2850 | Largely unchanged. |
Note: Predicted frequencies are based on typical values for the respective functional groups and data from related N-methylated amino acids.
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for molecular fingerprinting and surface interactions
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds, making it ideal for observing the disulfide (S-S) and carbon-sulfur (C-S) bonds in cystine derivatives. The Raman spectrum of L-cystine features a strong, characteristic peak for the S-S stretch around 503 cm⁻¹ and a C-S stretching vibration at approximately 665 cm⁻¹. pitt.edu These vibrations, being part of the core cystine framework, are expected to be present and only slightly shifted in the N,N,N',N'-tetramethylated derivative.
Surface-Enhanced Raman Spectroscopy (SERS) amplifies the Raman signal by orders of magnitude when a molecule is adsorbed onto or near a nanostructured metallic surface (typically silver or gold). lsu.edu This enhancement allows for the detection of trace amounts of material and provides insights into the molecule-surface interaction. For this compound, SERS can elucidate how the molecule orients itself on a metallic substrate. The functional groups closest to the surface, such as the carboxylate or sulfur atoms, would show the greatest signal enhancement. This technique is crucial for understanding interfacial chemistry and developing sensors. researchgate.netrsc.org
Table 2: Key Raman Shifts (cm⁻¹) for L-Cystine and Predicted Shifts for this compound
| Functional Group | Vibrational Mode | L-Cystine Shift (cm⁻¹) | Predicted this compound Shift (cm⁻¹) | Comments |
|---|---|---|---|---|
| Disulfide (S-S) | S-S Stretch | ~503 | ~500 | Strong, characteristic peak. pitt.edu |
| Carbon-Sulfur (C-S) | C-S Stretch | ~665 | ~660 | Moderate intensity peak. pitt.edu |
| Carboxylate (COO⁻) | Symmetric Stretch | ~1410 | ~1410 | May be enhanced in SERS depending on surface binding. |
| N-Methyl (N-(CH₃)₂) | C-H Bends/Rock | Absent | ~1470-1440 | Appearance of new bands confirms methylation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the complete covalent structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Proton (¹H) NMR for alkyl group characterization
¹H NMR provides information on the number of different types of protons and their neighboring protons. In L-cystine, the proton spectrum shows a complex pattern for the α- and β-protons. hmdb.cahmdb.ca For this compound, the spectrum is simplified in some respects and complicated in others. The key feature is the appearance of a large, sharp singlet for the twelve protons of the four magnetically equivalent N-methyl groups. The signals for the α- and β-protons will be shifted compared to L-cystine due to the electronic effect of the adjacent dimethylamino group.
Table 3: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₂- (β-protons) | ~3.0 - 3.4 | Multiplet (AB part of ABX) | 4H |
| -CH- (α-proton) | ~3.5 - 3.8 | Multiplet (X part of ABX) | 2H |
| N-(CH₃)₂ | ~2.5 - 2.9 | Singlet | 12H |
Note: Predictions are based on data for L-cystine and known chemical shifts for N-methylated amino acids.
Carbon-13 (¹³C) NMR for backbone and methyl group assignments
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. This allows for a complete carbon count and characterization of the carbon backbone. For this compound, distinct signals are expected for the carbonyl carbon (C=O), the α-carbon, the β-carbon, and the N-methyl carbons. The chemical shifts of the backbone carbons are influenced by the N-methylation when compared to L-cystine. nih.govhmdb.cachemicalbook.comchemicalbook.com
Table 4: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylate) | ~170 - 175 |
| Cα | ~65 - 70 |
| Cβ | ~38 - 43 |
| N-CH₃ | ~40 - 45 |
Note: Predictions are based on data for L-cystine and known substituent effects of N-methylation. nih.gov
Two-dimensional NMR techniques (COSY, HSQC, HMBC) for connectivity and correlation
2D NMR experiments reveal correlations between nuclei, allowing for the unambiguous assembly of the molecular structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, the primary use of COSY would be to confirm the connectivity between the α-proton and the two β-protons within the same amino acid residue.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. It is highly sensitive and provides direct one-bond C-H correlations. Key correlations would link the α-proton signal to the α-carbon signal, the β-proton signals to the β-carbon signal, and the prominent N-methyl proton singlet to the N-methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is invaluable for connecting molecular fragments. For instance, HMBC would show a correlation from the N-methyl protons to the α-carbon, definitively linking the methyl groups to the amino acid backbone. It would also show a correlation from the α-proton to the carbonyl carbon.
Table 5: Key Expected 2D NMR Correlations for this compound
| Experiment | Correlating Protons (¹H) | Correlated Nucleus (¹H or ¹³C) | Information Gained |
|---|---|---|---|
| COSY | Hα | Hβ | Confirms -CH-CH₂- spin system. |
| HSQC | Hα | Cα | Assigns the α-carbon. |
| Hβ | Cβ | Assigns the β-carbon. | |
| N-CH ₃ | N-C H₃ | Assigns the N-methyl carbon. | |
| HMBC | N-CH ₃ | Cα | Confirms connectivity of methyl groups to the backbone. |
| Hα | C=O | Confirms proximity of α-proton to the carboxyl group. | |
| Hβ | Cα | Confirms connectivity within the backbone. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of molecules. For this compound, various MS techniques provide crucial information regarding its identity, purity, and chemical composition.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺ in positive ion mode.
For this compound (Chemical Formula: C₁₀H₂₀N₂O₄S₂), the expected monoisotopic mass is 296.0868 g/mol . In a typical ESI-MS spectrum, the most prominent ion would be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 297.0946. The presence of this ion confirms the molecular weight of the compound.
Depending on the ESI-MS conditions, other adducts, such as sodium adducts [M+Na]⁺, may also be observed. The technique is highly sensitive and provides a rapid confirmation of the molecular weight of the target compound. rsc.org
Table 1: Expected ESI-MS Data for this compound
| Ion Type | Chemical Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₁₀H₂₁N₂O₄S₂]⁺ | 297.0946 |
| [M+Na]⁺ | [C₁₀H₂₀N₂O₄S₂Na]⁺ | 319.0765 |
Tandem Mass Spectrometry (MS/MS) for structural elucidation and impurity profiling
Tandem Mass Spectrometry (MS/MS) is an essential tool for the structural elucidation of molecules. youtube.com In an MS/MS experiment, a specific ion (the precursor ion), such as the [M+H]⁺ ion of this compound, is selected and then fragmented by collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) provide detailed structural information.
The fragmentation of this compound is expected to occur at its weakest bonds. Key fragmentation pathways for the protonated molecule would likely involve:
Cleavage of the disulfide (S-S) bond: This is a characteristic fragmentation for cystine and its derivatives, which would lead to the formation of ions corresponding to the two resulting N,N-dimethyl-L-cysteine moieties. nih.gov
Cleavage of the carbon-sulfur (C-S) bond: This would result in the loss of the sulfur-containing side chain. nih.gov
Loss of small neutral molecules: Fragments corresponding to the loss of water (H₂O), carbon monoxide (CO), or parts of the methylated amino acid backbone are also anticipated. libretexts.org
By analyzing the m/z values of the product ions, the connectivity of the atoms within the molecule can be deduced, confirming its structure. MS/MS is also highly effective for impurity profiling, as different isomers or related compounds will produce unique fragmentation patterns, allowing for their identification and differentiation from the main compound. ncsu.edu
Table 2: Plausible MS/MS Fragmentation of [M+H]⁺ of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 297.0946 | 148.0481 | C₅H₁₀NO₂S | Cleavage of the S-S bond |
| 297.0946 | 251.1042 | H₂O + CO | Loss of water and carbon monoxide |
High-resolution mass spectrometry for elemental composition determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with a mass accuracy of 5 ppm or better. nih.gov This precision allows for the unambiguous determination of the elemental composition of a molecule. thieme-connect.de For this compound, HRMS would be used to measure the exact mass of the [M+H]⁺ ion.
By comparing the experimentally measured exact mass to the theoretical exact masses of all possible elemental formulas, the correct elemental composition can be determined. For instance, an experimentally measured mass of 297.0941 would confidently confirm the elemental composition as C₁₀H₂₁N₂O₄S₂, distinguishing it from other isobaric compounds. This capability is crucial for confirming the identity of new compounds or for verifying the composition of synthesized materials. researchgate.net
X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing.
Single crystal X-ray diffraction analysis for atomic coordinates and bond lengths
Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline compound. researchgate.net To perform this analysis, a high-quality single crystal of this compound is required. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected.
Analysis of the diffraction data allows for the determination of the unit cell parameters (the dimensions of the repeating unit of the crystal lattice) and the space group (the symmetry of the crystal). nih.gov Further refinement of the data yields the precise atomic coordinates of each atom in the molecule, as well as the bond lengths, bond angles, and torsion angles. This detailed structural information provides insight into the molecular conformation and the nature of intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the crystal. While specific data for this compound is not widely published, studies on the parent compound, L-cystine, have revealed its crystalline structure, which exists in both tetragonal and hexagonal polymorphs. researchgate.net A similar analysis of the tetramethylated derivative would provide invaluable information about its solid-state conformation.
Table 3: Information Obtained from a Hypothetical SC-XRD Analysis of this compound
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |
| Space Group | The symmetry of the crystal lattice |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell |
| Atomic Coordinates (x, y, z) | The precise position of each atom |
| Bond Lengths (Å) | The distances between bonded atoms |
| Bond Angles (°) | The angles between adjacent bonds |
Powder X-ray diffraction for phase identification and crystallinity
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. A powdered sample of this compound would be exposed to an X-ray beam, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), would be recorded.
The resulting diffractogram is a unique fingerprint for a specific crystalline phase. scielo.br It can be used to:
Identify the compound: By comparing the experimental PXRD pattern to a database of known patterns, the compound can be identified.
Assess phase purity: The presence of additional peaks indicates the existence of impurities or different polymorphic forms. researchgate.net
Determine crystallinity: Broad diffraction peaks suggest a low degree of crystallinity or very small crystallite size, whereas sharp, well-defined peaks are indicative of a highly crystalline material. mdpi.com
PXRD is a non-destructive and rapid analytical method that is crucial for routine quality control and for studying polymorphism in solid-state materials. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| L-cystine |
| N,N-dimethyl-L-cysteine |
Chiroptical Spectroscopy: Circular Dichroism (CD) for Conformational Studies and Stereochemical Integrity
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful, non-destructive technique used to investigate the stereochemical features and conformational details of chiral molecules. For amino acids and their derivatives, CD spectroscopy provides valuable insights into the three-dimensional structure in solution. In the case of L-cystine and its derivatives, the disulfide bond itself acts as a chromophore, and its inherent chirality, defined by the C-S-S-C dihedral angle, gives rise to distinct CD signals.
While no specific CD studies have been published for this compound, research on related molecules provides a framework for understanding its potential chiroptical properties. The CD spectrum of L-cystine derivatives is typically dominated by electronic transitions associated with the disulfide bond in the near-UV region (around 250-300 nm) and peptide bond transitions in the far-UV region (below 240 nm). The sign and intensity of the Cotton effects associated with the disulfide chromophore are directly correlated with the preferred conformation (i.e., the dihedral angle) of the disulfide bridge.
The introduction of four methyl groups on the nitrogen atoms of the L-cystine core to form this compound would be expected to have a significant impact on the molecule's conformational equilibrium due to increased steric hindrance. This steric effect would likely influence the distribution of rotamers around the Cα-Cβ and Cβ-S bonds, which in turn would alter the preferred dihedral angle of the disulfide bridge. Consequently, the CD spectrum of this compound is anticipated to differ from that of unsubstituted L-cystine. However, without experimental data, the precise nature of these spectral changes remains speculative.
The stereochemical integrity of this compound could be readily confirmed by CD spectroscopy. The "L" configuration of the two α-carbon centers dictates a specific chirality that would result in a characteristic CD spectrum. The mirror-image spectrum would be expected for its enantiomer, D,D,D',D'-Tetramethyl-L-cystine. The absence of a CD signal would indicate a racemic mixture.
The following table illustrates the type of data that would be obtained from a CD spectroscopic analysis of this compound, based on findings for other L-cystine derivatives. Please note that these values are illustrative and not based on experimental results for the specified compound.
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) | Associated Transition | Conformational Implication |
| ~270 | Negative | n → σ* (disulfide) | Right-handed (P-helix) disulfide chirality |
| ~230 | Positive | n → σ* (disulfide) | Contribution from other rotamers |
| ~205 | Negative | n → π* (carbonyl) | Carboxyl group environment |
Chemical Reactivity and Mechanistic Studies of N,n,n ,n Tetramethyl L Cystine
Disulfide Bond Redox Chemistry and Electron Transfer Mechanisms
The disulfide bond is a pivotal functional group in the structure of N,N,N',N'-Tetramethyl-L-cystine, governing its redox behavior. The reactivity of this bond is central to its biological and chemical functions, including its role in protein folding and stability. nih.gov
Kinetics and thermodynamics of disulfide reduction and oxidation
The reduction of the disulfide bond in cystine derivatives to form two thiol groups is a fundamental reaction. This process can be initiated by various reducing agents, including thiols. youtube.com The kinetics of such reactions are often studied under pseudo-first-order conditions. For instance, studies on the oxidation of L-cysteine by oxidants like manganese dioxide have shown that the reaction can proceed through the fast adsorption of the amino acid onto the oxidant's surface. researchgate.net
The thermodynamics of disulfide bond reduction are described by the reduction potential (redox potential). nih.gov This value indicates the tendency of the disulfide to accept electrons and be converted to its corresponding thiols. nih.gov The redox potentials of disulfide bonds in proteins are crucial for their function as redox-active switches. nih.gov
Influence of N-methylation on disulfide bond stability and redox potential
N-methylation, the presence of methyl groups on the nitrogen atoms of this compound, can influence the stability and redox potential of the disulfide bond. While specific studies on this compound are not abundant, research on related N-acetylated cysteine derivatives provides some insights. For example, N-acetyl-cysteine has been investigated as a chelating agent, suggesting that modifications at the nitrogen terminus can affect the molecule's interaction with other species. nih.gov
The stability of a disulfide bond is also influenced by its structural context within a molecule. nih.gov The presence of bulky methyl groups on the nitrogen atoms could sterically hinder the approach of reducing agents, thereby affecting the kinetics of disulfide reduction. Furthermore, electronic effects of N-methylation could alter the electron density around the disulfide bond, thereby influencing its redox potential.
Thiol-disulfide exchange reaction mechanisms
Thiol-disulfide exchange is a common reaction for disulfide-containing compounds. nih.gov This reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond, forming a transient mixed disulfide intermediate. nih.govrsc.org This intermediate can then react further, leading to the exchange of the original disulfide bond.
The general mechanism for thiol-disulfide exchange is consistent with an SN2 type model, involving a single reaction step where the attacking sulfur binds to one of the disulfide sulfurs, and the leaving thiol is released through a trisulfide-like transition state. nih.gov The rate of this reaction is dependent on the pKa of the attacking thiol and the stability of the disulfide bond. nih.gov In the context of this compound, the N-methylation could potentially influence the pKa of any proximal thiol groups, thereby modulating the rate of thiol-disulfide exchange reactions.
Complexation with Metal Ions: Coordination Chemistry and Chelation Behavior
The presence of nitrogen and sulfur atoms in this compound makes it a potential ligand for metal ions. The study of its coordination chemistry reveals how it interacts with metals to form stable complexes.
Stoichiometry and stability of metal complexes
The formation of metal complexes with ligands like this compound is characterized by the stoichiometry (the ratio of metal to ligand) and the stability of the resulting complexes. researchgate.net The stability of a metal complex is quantified by its formation constant (Kf) or stability constant, with a larger value indicating a more stable complex. researchgate.netlibretexts.org
Studies on related cysteine-containing peptides have shown that they can form stable complexes with various transition metals, including nickel(II), cobalt(II), zinc(II), and cadmium(II). nih.gov The stoichiometry of these complexes can vary, with both monomeric and oligomeric species being possible depending on the metal-to-ligand ratio. nih.gov For instance, N-acetyl-cysteine has been shown to be an effective chelating agent for metals. nih.gov The chelate effect, where polydentate ligands form more stable complexes than monodentate ligands, plays a significant role in the stability of these complexes. libretexts.orgslideshare.net
Table 1: Stability of Metal Complexes with Cysteine-Derived Ligands
| Ligand | Metal Ion | Stability Trend | Reference |
|---|---|---|---|
| Cysteine-containing di- and tripeptides | Ni(II), Co(II), Zn(II), Cd(II) | Formation of stable monomeric or oligomeric complexes. nih.gov | nih.gov |
| Bicyclic tetramates derived from cysteine | Ca(II), Na(I), Mg(II), Fe(III), Zn(II) | Structure and metal-ion dependent complexation. nih.gov | nih.gov |
Characterization of coordination modes (e.g., N,S-chelation)
The way a ligand binds to a metal ion is referred to as its coordination mode. In the case of this compound, the nitrogen atoms of the amino groups and the sulfur atoms of the disulfide or resulting thiol groups are potential coordination sites. Chelation, the binding of a single ligand to a central metal ion at two or more points, is a common coordination mode for such molecules.
Reactivity of the Amine and Carboxylic Acid Functionalities
The chemical behavior of this compound is primarily dictated by its two tertiary amine groups and two carboxylic acid groups. Unlike its parent compound, L-cystine, the nitrogen atoms are fully substituted, which significantly alters their reactivity, particularly in acylation and amidation reactions where they can no longer act as nucleophiles in the same manner as primary amines.
pH-dependent reactivity profiles
The reactivity of this compound is highly dependent on the pH of the solution, which governs the protonation state of its ionizable groups: the two tertiary amines and the two carboxylic acids. The pKa values of these groups determine the net charge of the molecule and the availability of lone pairs or acidic protons for reactions.
At very low pH, both the amine and carboxylic acid groups will be protonated, resulting in a dicationic species [(HOOC-R(N(CH₃)₂H⁺))₂]. As the pH increases, the carboxylic acid groups (pKa ~2-3) will deprotonate first, leading to a zwitterionic form where the amines are protonated and the carboxyls are deprotonated [(-OOC-R(N(CH₃)₂H⁺))₂]. This is typically the dominant form near neutral pH. As the pH becomes more basic, the tertiary ammonium (B1175870) groups (pKa ~9-10) will deprotonate to yield an anionic species [(-OOC-R(N(CH₃)₂))₂].
This pH-dependent ionization directly impacts reactivity:
Esterification and Amidation: These reactions, which target the carboxylic acid, are typically performed under acidic conditions (e.g., SOCl₂ in alcohol) or using coupling agents that are effective across a range of pH values but often favor conditions where the reacting amine is not protonated.
Reactivity of the Amine: While the tertiary amine is not nucleophilic for acylation, its availability as a base or for other reactions is pH-dependent. The deprotonated, neutral amine at higher pH is a better base and nucleophile than the protonated form at lower pH. Studies on related molecules like N,N-dimethylaniline show that its interaction with enzymes and its catalytic demethylation are strongly pH-dependent. nih.gov Similarly, the protonation state of cysteine residues is a critical factor in their biological function and reactivity. nih.govnih.gov
The distribution of these protonation states can differ between the bulk solution and at interfaces, which can further influence reactivity in heterogeneous systems. nih.gov
Table 2: Predicted Protonation States of this compound at Various pH Ranges
| pH Range | Predominant Species | Net Charge | Functional Group State |
|---|---|---|---|
| pH < 2 | Dication | +2 | -COOH, -N(CH₃)₂H⁺ |
| pH 3-8 | Zwitterion | 0 | -COO⁻, -N(CH₃)₂H⁺ |
| pH > 10 | Dianion | -2 | -COO⁻, -N(CH₃)₂ |
Hydrogen Bonding and Non-Covalent Interactions within Molecular Conformations
The three-dimensional structure and conformational dynamics of this compound are governed by a network of non-covalent interactions. However, the substitution of methyl groups for the amine protons fundamentally alters its hydrogen bonding capabilities compared to L-cystine.
In solid-state L-cystine, a robust network of strong intermolecular hydrogen bonds exists, involving the ammonium groups (N-H⁺) as donors and the carboxylate groups (-COO⁻) as acceptors. nih.gov These interactions are primary determinants of the crystal packing and stability. In this compound, the tertiary ammonium groups (-N(CH₃)₂H⁺) have only one proton to donate, and the neutral tertiary amine (-N(CH₃)₂) has none. This drastically reduces the capacity for hydrogen bond donation compared to the primary ammonium group (-NH₃⁺) in L-cystine.
Hydrogen Bond Donors: The only hydrogen bond donors are the protons on the carboxyl groups (at low pH) or the single proton on the tertiary ammonium groups (at neutral to low pH).
Hydrogen Bond Acceptors: The potential hydrogen bond acceptors are the oxygen atoms of the carboxyl/carboxylate groups and the nitrogen atoms of the tertiary amine groups.
This altered hydrogen bonding potential means that other non-covalent interactions play a more significant role in dictating the molecular conformation. These include:
Van der Waals Interactions: Attractive and repulsive forces between the methyl groups and other parts of the molecule.
Electrostatic Interactions: Attractive or repulsive forces between the charged carboxylate and ammonium groups in the zwitterionic form.
The study of conformations and chiroptical properties is a noted application of this compound, indicating that its specific conformational preferences, influenced by this unique balance of non-covalent forces, are of significant scientific interest. acs.org The interplay between covalent modification and non-covalent interactions is crucial for determining the structure and, consequently, the function of molecules. nih.gov
Table 3: Comparison of Hydrogen Bonding Capabilities
| Compound | Potential H-Bond Donors | Potential H-Bond Acceptors |
|---|---|---|
| L-Cystine | -NH₃⁺, -COOH | -COO⁻, -NH₂, S |
| This compound | -N(CH₃)₂H⁺, -COOH | -COO⁻, -N(CH₃)₂, S |
Computational and Theoretical Investigations of N,n,n ,n Tetramethyl L Cystine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in determining the electronic structure and molecular properties of N,N,N',N'-tetramethyl-L-cystine from first principles. These methods provide a detailed picture of the molecule's geometry, vibrational modes, and spectroscopic signatures.
Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods are powerful tools for the geometry optimization of this compound. These calculations aim to find the lowest energy conformation of the molecule by exploring the potential energy surface. For a molecule of this complexity, basis sets such as 6-31G(d) or larger are typically employed to achieve a balance between computational cost and accuracy.
Once the optimized geometry is obtained, the vibrational frequencies can be calculated. These frequencies correspond to the various stretching, bending, and torsional motions within the molecule. Theoretical vibrational analysis is instrumental in interpreting experimental infrared (IR) and Raman spectra. For instance, DFT calculations have been successfully used to analyze the vibrational spectra of L-cysteine, the monomeric precursor to cystine. nih.gov Similar computational approaches can be applied to this compound to predict its characteristic vibrational modes.
Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d))
| Parameter | Predicted Value |
| C-S Bond Length | 1.85 Å |
| S-S Bond Length | 2.04 Å |
| C-N Bond Length | 1.47 Å |
| C=O Bond Length | 1.21 Å |
| C-S-S-C Dihedral Angle | ±90° |
Note: The values in this table are hypothetical and based on typical bond lengths and angles for similar functional groups in related molecules, as would be predicted by DFT calculations.
Theoretical methods are also employed to predict spectroscopic parameters, which are invaluable for the identification and characterization of this compound.
NMR Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be estimated. For this compound, predicting the ¹H and ¹³C NMR spectra would be of particular interest. The chemical shifts of the methyl protons and carbons would be distinct from the backbone protons and carbons, providing clear markers for the N-methylation. Comparisons with experimental NMR data for L-cystine and other methylated amino acids can aid in the validation of the theoretical predictions. bmrb.iohmdb.cahmdb.ca
IR/Raman Frequencies: As mentioned, the calculation of vibrational frequencies is a standard output of quantum chemical software. These frequencies, along with their corresponding intensities, can be used to generate theoretical IR and Raman spectra. The presence of the N-methyl groups would introduce new vibrational modes, such as C-H stretching and bending frequencies associated with the methyl groups, which would be absent in the spectra of L-cystine. The calculated spectra can be compared with experimental data to confirm the structure of the synthesized molecule. researchgate.netvub.be
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O | Stretching | 1730-1750 |
| C-N | Stretching | 1100-1200 |
| S-S | Stretching | 500-550 |
| N-CH₃ | Stretching | 2800-2900 |
| C-H (methyl) | Bending | 1450-1470 |
Note: The values in this table are hypothetical and based on characteristic vibrational frequencies for these functional groups, as would be predicted by DFT calculations.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions
While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, particularly in a solvent environment. MD simulations are crucial for understanding the molecule's conformational flexibility and its interactions with surrounding solvent molecules.
In an MD simulation, the molecule is treated as a classical system, and its motion is governed by Newton's equations of motion. The forces acting on the atoms are calculated using a force field, which is a set of empirical energy functions that describe the potential energy of the system as a function of the atomic coordinates.
By simulating the molecule in a box of solvent (e.g., water) over a period of nanoseconds to microseconds, a trajectory of the molecule's motion is generated. Analysis of this trajectory can reveal the preferred conformations of this compound in solution, the timescale of conformational changes, and the nature of its interactions with solvent molecules. For example, the hydrophobic methyl groups are likely to influence the solvation shell structure around the molecule. The study of methyl group dynamics in other amino acids has demonstrated the utility of MD simulations in understanding their behavior. nih.govornl.gov
Applications of N,n,n ,n Tetramethyl L Cystine in Chemical and Material Science Research
As a Chiral Building Block in Organic and Medicinal Chemistry Research
While L-cysteine and its derivatives are frequently employed in the construction of peptide scaffolds and peptidomimetics, there is no specific mention of the N,N,N',N'-tetramethylated form in this context. The modification of the amine groups could potentially alter its reactivity and conformational properties, but without dedicated studies, its role as a chiral building block remains speculative. Similarly, the synthesis of heterocyclic compounds often utilizes the reactive functional groups of amino acids, but no literature currently describes such a synthetic route starting from N,N,N',N'-Tetramethyl-L-cystine.
Role in Asymmetric Catalysis and Chiral Ligand Design
The development of chiral ligands is a critical area of research for enabling enantioselective reactions. L-cysteine derivatives have been successfully used to create chiral ionic liquids and ligands for asymmetric catalysis. These derivatives often exploit the thiol and amine functionalities for coordination with metal centers.
However, research specifically investigating this compound for these applications is absent from the available literature. The methylation of the nitrogen atoms would significantly impact its coordination chemistry, potentially making it a distinct type of ligand. For instance, while chiral ionic liquids have been synthesized from various L-cysteine derivatives to catalyze reactions like asymmetric aldol (B89426) condensations, there are no reports of similar ionic liquids based on this compound. The development of chiral ligands often involves a modular design, but this particular compound has not been featured in such studies.
Advanced Material Science and Polymer Modification Research
The incorporation of amino acids and their derivatives into polymers is a growing field, aiming to impart biocompatibility, functionality, and specific recognition properties to materials. Cysteine-containing polymers, for example, have been explored for their mucoadhesive properties and for the creation of stimuli-responsive materials due to the disulfide bond.
A study on novel cystine analogs for controlling product quality in cell culture has mentioned N,N'-diacetyl-L-cystine and its dimethylester, which bear some structural similarity to the tetramethylated compound. This suggests that modifications of the cystine backbone are of interest in biotechnological applications. However, specific research on the use of this compound in polymer modification or advanced material science is not currently published.
Integration into functional polymers for surface modification and bioconjugation research
The incorporation of cysteine and its derivatives into polymers is a well-established strategy for creating functional materials with applications in surface modification and bioconjugation. nih.govnih.gov The thiol group of cysteine is particularly reactive and enables various conjugation chemistries. nih.gov While direct research on the integration of this compound into polymers is not extensively documented, the principles governing its parent molecule, cystine, provide a strong basis for its potential use.
Cystine itself has been used to create monomers for polymerization, leading to materials with disulfide bonds integrated into the polymer backbone. nih.gov These disulfide linkages can act as cleavable sites under reducing conditions, allowing for the creation of stimuli-responsive materials that can degrade or release cargo in specific environments. It is plausible that this compound could be used similarly as a monomer or cross-linker. The presence of the N-methyl groups would likely increase its solubility in organic solvents, potentially simplifying polymerization processes that are challenging with the less soluble L-cystine.
In the context of bioconjugation, cysteine residues in proteins are frequently targeted for modification. nih.govresearchgate.net Research into N-methylated peptides suggests that N-methylation is a key strategy for developing peptidic drugs with improved properties. nih.gov Chemoenzymatic strategies are being developed for the specific N-methylation of peptide backbones. nih.gov While this compound itself is not directly used for conjugating to a polymer, the study of N-methylated cysteine derivatives is an active area of research for creating more stable and effective bioconjugates. nih.govacs.org
Exploration in the development of redox-active materials
The disulfide bond is the quintessential feature that defines the redox activity of cystine. wikipedia.org This bond can undergo reduction to form two thiol groups (cysteine) and can be re-oxidized to reform the disulfide link. This reversible electrochemical behavior is central to its role in biological redox signaling and has inspired its use in the development of redox-active materials. nih.gov
This compound retains this critical disulfide functionality. Consequently, it holds potential as a building block for novel redox-active materials. While L-cystine has been explored for applications such as enhancing the performance of nanofiltration membranes for heavy metal removal through sulfur-complexation, the practical application can be limited by its solubility. rsc.org The tetramethylated derivative, with its increased lipophilicity, could be more readily incorporated into organic matrices, polymers, or electrode materials synthesized in non-aqueous systems. For instance, in the development of redox flow batteries or other energy storage systems, having a soluble, redox-active organic molecule is often desirable. The methylation of the amino groups would alter the redox potential of the disulfide bond compared to L-cystine, offering a way to tune the electrochemical properties of the resulting material.
Development of Analytical Methodologies for Complex Matrices
Accurate detection and quantification are fundamental to understanding the behavior and application of any chemical compound. For N-methylated cystine species like this compound, a combination of chromatographic and spectroscopic techniques is essential for characterization and analysis in complex research media.
HPLC-based separation and quantification in research media
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of amino acids and their derivatives. Numerous HPLC methods have been developed for cysteine and cystine in biological fluids. researchgate.net These methods often employ reversed-phase columns and require a derivatization step to enhance detection by UV-Vis or fluorescence detectors, due to the low intrinsic absorbance or fluorescence of these compounds. nih.govresearchgate.net
A robust HPLC method for this compound would likely follow similar principles. A reversed-phase C18 column would be suitable for separation. Given its structure, direct UV detection at low wavelengths (around 200-220 nm) should be feasible, a common practice for detecting non-derivatized amino acids. nih.gov For enhanced sensitivity and selectivity, especially in complex matrices, derivatization of the carboxylic acid groups could be employed. The development of a quantitative method would require a purified standard of this compound for calibration. Isocratic or gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be optimized to achieve good separation from other components in the sample.
Below is a table summarizing typical conditions used for the analysis of related aminothiols, which could serve as a starting point for developing a method for this compound.
| Parameter | Example Method 1 (Cys & CysGly) researchgate.net | Example Method 2 (AMCC) nih.gov | Example Method 3 (Bioactive Amines) scielo.br |
| Column | Aeris PEPTIDE XB-C18 (150 x 4.6 mm, 3.6 µm) | Aminex HPX-87H Ion Exclusion (300 x 7.8 mm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: EtOH–H₂O (10:90, v/v) with buffer | Isocratic: 1 mM Sulphuric Acid | Gradient: Acetonitrile and Acetate Buffer |
| Flow Rate | 1.5 mL/min | 0.85 mL/min | 1.0 mL/min |
| Detection | UV at 355 nm (post-derivatization) | UV at 196 nm (direct) | UV at 254 nm (post-derivatization) |
| Derivatization | 2-chloro-1-methylquinolinium tetrafluoroborate | None | Dansyl chloride |
Spectroscopic detection techniques for N-methylated cystine species
Beyond chromatography, spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of N-methylated cystine species.
Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) would confirm its exact mass. nih.gov Analysis of silylated derivatives of L-cystine by MS is a common technique, suggesting that derivatization could also be used for the tetramethylated form to improve its volatility for gas chromatography-mass spectrometry (GC-MS). nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for structural elucidation.
¹H NMR: Would show characteristic signals for the methyl protons (as singlets or closely spaced multiplets integrated to 12 protons), the α-protons, and the β-protons of the cystine backbone. The chemical shifts of these protons would be distinct from those in L-cystine due to the electronic effect of the N-methylation.
¹³C NMR: Would provide evidence for all carbon atoms in the molecule, including four distinct signals for the N-methyl carbons, and signals for the α-carbon, β-carbon, and carbonyl carbon, confirming the tetramethylated structure. Studies have shown that ¹³C NMR chemical shifts are sensitive to the redox state of cysteine residues, a principle that would apply here as well. hmdb.ca
Infrared (IR) Spectroscopy: IR spectroscopy could identify the key functional groups. The spectrum would be expected to show characteristic stretches for the C=O of the carboxylic acid groups and C-N bonds, while the characteristic N-H stretches of primary or secondary amines found in L-cystine would be absent.
Design of Redox Buffer Systems for In Vitro Biological and Chemical Studies
Redox buffer systems are solutions that resist changes in redox potential, analogous to how pH buffers resist changes in acidity. They are crucial for in vitro studies where maintaining a specific electrochemical environment is necessary to study redox-sensitive processes.
Modulation of redox environments in cell-free systems or material science contexts
The L-cystine/L-cysteine (CySS/Cys) couple is a major physiological redox buffer, particularly in extracellular spaces. plos.org The ratio of the oxidized form (CySS) to the reduced form (Cys) determines the redox potential (Eₕ) of the environment, according to the Nernst equation. researchgate.net This principle is harnessed in cell-free systems to mimic physiological or pathological redox states. By varying the concentrations of cystine and cysteine, researchers can create buffers with a specific, stable redox potential to study its effect on enzyme activity, protein folding, or cell signaling pathways. researchgate.net
Studies on cystine derivatives have shown their utility in modulating redox environments. For example, N,N'-diacetyl-L-cystine dimethylester (DACDM) was found to effectively regulate the intracellular redox balance. nih.gov Similarly, this compound, along with its reduced counterpart N,N'-dimethyl-L-cysteine, could theoretically be used to formulate a redox buffer system.
The key advantages of using a derivatized system like tetramethyl-L-cystine would be:
Tuned Redox Potential: The N-methylation would alter the standard redox potential (E°') of the disulfide/thiol couple, allowing for the creation of buffers at potentials that may not be easily accessible with the standard CySS/Cys system.
Enhanced Solubility: L-cystine has poor solubility in water, especially at neutral pH, which can limit its use in preparing concentrated buffer stocks. This compound is expected to have significantly different solubility characteristics, potentially being more soluble in mixed aqueous-organic solvents or certain non-aqueous systems used in material science contexts. This would expand the range of experimental conditions under which redox potential can be precisely controlled.
Investigation of this compound's Role in Protein Folding Models Remains a Niche Area of Research
Extensive research into the chemical compound this compound and its specific applications in protein folding models has yielded limited publicly available scientific literature. While the foundational roles of its parent molecules, L-cysteine and L-cystine, in protein structure and folding are well-documented, the influence of the N-tetramethylated derivative appears to be a highly specialized or as-yet-unexplored area of study.
The process of protein folding is a fundamental biological phenomenon where a polypeptide chain adopts its native three-dimensional structure, which is crucial for its biological function. Disulfide bonds, formed by the oxidation of two cysteine residues to form a cystine, are a key element in the stabilization of the tertiary and quaternary structures of many proteins. nih.gov The introduction of modifications to the cysteine or cystine structure, such as N-methylation, could theoretically influence the kinetics and thermodynamics of protein folding.
In broader studies of modified cysteine-containing peptides, researchers have explored how such alterations can modulate protein folding pathways. For instance, the introduction of certain dipeptides containing cysteine has been shown to influence the oxidative folding of proteins like ribonuclease A, sometimes leading to the formation of non-native isomers. nih.gov This highlights the principle that modifications to the basic cysteine structure can indeed impact the folding process.
Furthermore, computational and experimental studies on cysteine-rich peptides have demonstrated the significant role of both native and non-native cysteine-cysteine contacts in guiding the folding process. nih.gov The conformational analysis of peptides containing cysteine analogues has also been a subject of research, primarily to understand their spatial structures and potential for applications like ion chelation. nih.gov
The potential effects of N-methylation on the cystine moiety could include alterations in the dihedral angle of the disulfide bond, changes in the local electrostatic environment, and steric hindrance that might influence the rate and outcome of protein folding. These hypotheses, however, remain speculative in the absence of direct experimental evidence.
Future Directions and Emerging Research Avenues for N,n,n ,n Tetramethyl L Cystine
Exploration of Green Chemistry Principles in its Synthesis and Derivatization
The future synthesis and modification of N,N,N',N'-Tetramethyl-L-cystine will likely be guided by the principles of green chemistry, aiming to create more sustainable and environmentally benign chemical processes. Research in this area is expected to focus on several key aspects to minimize the environmental impact of synthetic procedures.
Key areas of focus will include:
Green Solvents: A shift away from conventional volatile organic compounds towards greener alternatives is anticipated. The use of water, ionic liquids, or bio-based solvents will be explored to reduce the environmental footprint of the synthesis process.
Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product will be prioritized. This includes the development of catalytic methods that avoid the use of stoichiometric reagents.
Energy Efficiency: The adoption of alternative energy sources such as microwave or ultrasound irradiation could lead to faster reaction times and reduced energy consumption compared to conventional heating methods.
Safer Reagents: There will be a concerted effort to replace hazardous reagents with safer alternatives. For instance, the development of enzymatic or biocatalytic methods for the synthesis and derivatization of this compound could offer a milder and more selective approach.
Table 1: Green Chemistry Approaches for this compound Synthesis
| Green Chemistry Principle | Application in Synthesis/Derivatization of this compound |
|---|---|
| Use of Renewable Feedstocks | Investigating the use of bio-derived starting materials for the synthesis. |
| Catalysis | Development of catalytic methods to improve reaction efficiency and reduce waste. |
| Design for Degradation | Designing derivatives that can degrade into benign products after their intended use. |
| Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to minimize the formation of byproducts. |
Integration into Smart Materials and Responsive Systems
The disulfide bond in this compound is a key functional group that can be reversibly cleaved and reformed under specific redox conditions. This property makes it an excellent building block for the creation of "smart" materials and responsive systems that can react to external stimuli.
Future research is expected to explore the incorporation of this compound into various polymeric architectures to create:
Redox-Responsive Polymers: Polymers containing this compound units can be designed to change their properties, such as solubility or shape, in response to reducing or oxidizing agents. This could be utilized in applications like targeted drug delivery, where the disulfide bonds are cleaved in the reducing environment of a cell, releasing a payload nih.gov.
Self-Healing Materials: The reversible nature of the disulfide bond can be harnessed to create self-healing polymers. When a material containing these bonds is damaged, the disulfide bonds can reform, repairing the structure nih.gov.
Stimulus-Responsive Gels: Hydrogels incorporating this compound could be designed to swell or shrink in response to redox stimuli, making them suitable for use as sensors or actuators.
Multi-responsive Systems: By combining the redox-responsiveness of the disulfide bond with other stimulus-responsive moieties, materials that react to multiple triggers, such as pH, temperature, and light, can be developed nih.govacs.org.
Advanced Computational Design of Functionalized Derivatives with Tailored Reactivity
Computational chemistry is set to play a pivotal role in accelerating the discovery and optimization of this compound derivatives. By using advanced computational models, researchers can predict the properties and reactivity of new molecules before they are synthesized in the lab, saving time and resources.
Key computational approaches will include:
Density Functional Theory (DFT) Calculations: To predict the electronic structure and reactivity of the disulfide bond in various derivatives. This can help in designing molecules with specific redox potentials.
Molecular Dynamics (MD) Simulations: To study the conformational changes and interactions of this compound-containing molecules and materials in different environments.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To establish correlations between the chemical structure of derivatives and their functional properties, enabling the rational design of new compounds with enhanced performance.
Table 2: Computational Tools in the Design of this compound Derivatives
| Computational Method | Application | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic properties. | Redox potential, bond dissociation energy. |
| Molecular Dynamics (MD) | Simulation of molecular motion over time. | Conformational preferences, interaction with solvents. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Hybrid method for large systems. | Reactivity in complex environments like enzyme active sites. |
Interdisciplinary Research at the Chemistry-Biology Interface, focusing on Molecular Recognition and Interaction Mechanisms (excluding clinical applications)
The study of how this compound and its derivatives interact with other molecules and biological systems at a fundamental level is a burgeoning area of research. This interdisciplinary field, which bridges chemistry and biology, is expected to yield significant insights into the principles of molecular recognition.
Future research will likely focus on:
Crystal Engineering: Investigating how this compound and its analogs can influence the growth and morphology of crystals. This has been demonstrated with L-cystine mimics that inhibit crystal growth through specific binding at crystal surfaces, a process driven by molecular recognition acs.orgnih.govsemanticscholar.org.
Protein-Ligand Interactions: Studying the non-covalent interactions between this compound derivatives and proteins to understand the factors that govern binding affinity and selectivity. This knowledge is crucial for the development of new biomaterials and biosensors.
Self-Assembly: Exploring the spontaneous organization of this compound-based molecules into well-defined supramolecular structures. Understanding the forces that drive self-assembly is key to creating novel nanomaterials.
Covalent Imprinting: The development of molecularly imprinted polymers that can selectively recognize and bind to cysteine-containing molecules through thiol-disulfide exchange reactions is a promising avenue for creating highly specific sensors and separation materials scirp.org.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
